molecular formula C5H7NO3 B14481196 N-Acetyl-2-oxopropanamide CAS No. 70881-55-9

N-Acetyl-2-oxopropanamide

Katalognummer: B14481196
CAS-Nummer: 70881-55-9
Molekulargewicht: 129.11 g/mol
InChI-Schlüssel: OSBQPBCXXYIHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-2-oxopropanamide is an organic compound with the molecular formula C₅H₇NO₃. It is a derivative of pyruvic acid and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its acetyl group attached to the nitrogen atom and a keto group on the second carbon of the propanamide chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Acetyl-2-oxopropanamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with ammonia in a methanol solution. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-2-oxopropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or esters .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-2-oxopropanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Acetyl-2-oxopropanamide involves several molecular targets and pathways:

    Anti-inflammatory Effects: The compound inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

    Neuroprotective Effects: It exerts neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-2-oxopropanamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of anti-inflammatory and neuroprotective effects, making it a valuable compound in scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

70881-55-9

Molekularformel

C5H7NO3

Molekulargewicht

129.11 g/mol

IUPAC-Name

N-acetyl-2-oxopropanamide

InChI

InChI=1S/C5H7NO3/c1-3(7)5(9)6-4(2)8/h1-2H3,(H,6,8,9)

InChI-Schlüssel

OSBQPBCXXYIHQF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.